

Spectroscopic and Synthetic Profile of Fmoc-N-Me-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-N-Me-Val-OH**

Cat. No.: **B557320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (**Fmoc-N-Me-Val-OH**). This N-methylated amino acid derivative is a critical building block in peptide synthesis, offering enhanced enzymatic stability and conformational control to the resulting peptides. This document is intended to serve as a valuable resource for researchers in peptide chemistry and drug development.

Core Spectroscopic Data

While specific experimental spectra for **Fmoc-N-Me-Val-OH** are not readily available in the public domain, the following tables summarize the expected and reported spectroscopic characteristics based on the compound's structure and data from similar N-Fmoc protected and N-methylated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Expected)

¹H NMR (Typical Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Fmoc-H4, H5
7.60	d	2H	Fmoc-H1, H8
7.40	t	2H	Fmoc-H2, H7
7.32	t	2H	Fmoc-H3, H6
4.50 - 4.30	m	3H	Fmoc-CH ₂ , Fmoc-CH
4.10	d	1H	α -CH
2.85	s	3H	N-CH ₃
2.20	m	1H	β -CH
1.05	d	3H	γ -CH ₃
0.95	d	3H	γ' -CH ₃
10.0 - 12.0	br s	1H	COOH

¹³C NMR (Typical Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
175.0	COOH
156.5	N-COO (Fmoc)
143.8	Fmoc C (quaternary)
141.3	Fmoc C (quaternary)
127.8	Fmoc CH
127.1	Fmoc CH
125.1	Fmoc CH
120.0	Fmoc CH
67.5	Fmoc-CH ₂
65.0	α -C
47.2	Fmoc-CH
31.5	N-CH ₃
30.0	β -C
19.5	γ -C
18.5	γ' -C

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3060-3040	Medium	C-H stretch (Aromatic)
2960-2870	Medium	C-H stretch (Aliphatic)
1740-1700	Strong	C=O stretch (Carboxylic Acid Dimer)
1720-1680	Strong	C=O stretch (Urethane, Fmoc)
1450, 1380	Medium	C-H bend (Aliphatic)
1250-1050	Strong	C-O stretch
760-740	Strong	C-H out-of-plane bend (Aromatic)

Table 3: Mass Spectrometry (MS) Data

Technique	[M+H] ⁺ (Calculated)	[M+Na] ⁺ (Calculated)
Electrospray Ionization (ESI)	354.1649	376.1468

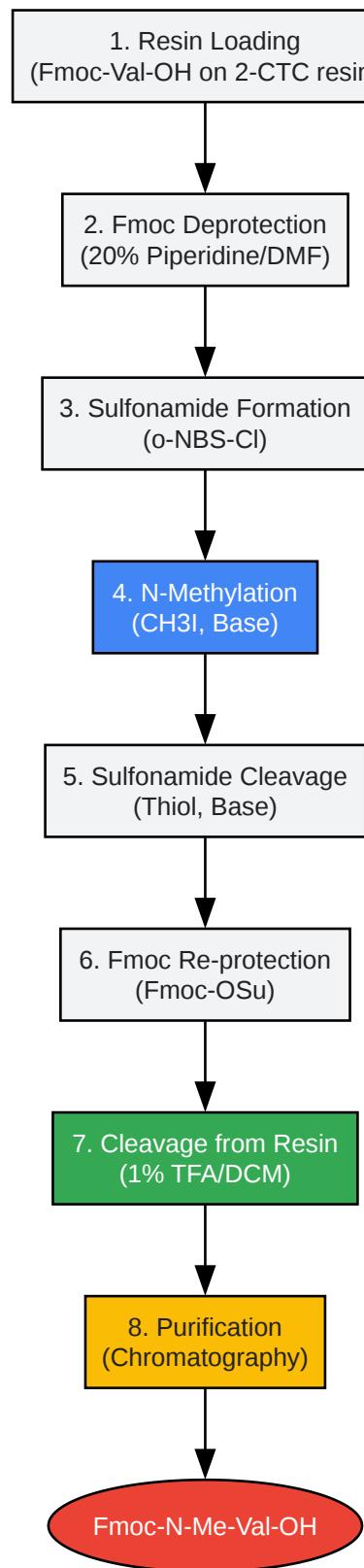
Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of **Fmoc-N-Me-Val-OH**.

Synthesis of Fmoc-N-Me-Val-OH

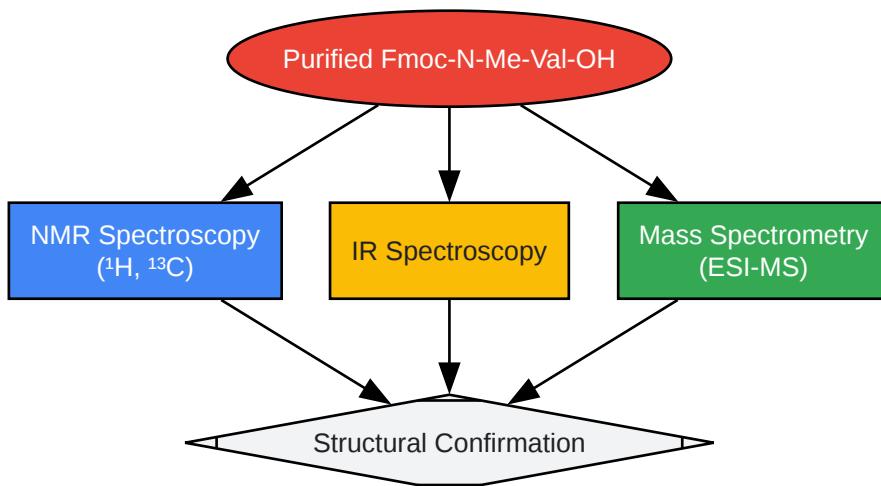
A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using a 2-chlorotriyl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[\[1\]](#)

- **Resin Loading:** Swell 2-chlorotriyl chloride resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate. After completion, wash the resin with DCM and methanol and dry under vacuum.


- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Sulfonamide Formation: React the free amino group on the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in DMF.
- N-Methylation: Treat the sulfonated resin with a methylating agent such as methyl iodide or dimethyl sulfate and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[2]
- Sulfonamide Cleavage: Remove the o-NBS group using a solution of a thiol (e.g., thiophenol) and a base (e.g., DBU) in DMF.
- Fmoc Re-protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.
- Cleavage from Resin: Cleave the final product from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[1]
- Purification: Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

- NMR Spectroscopy: Dissolve a sample of the purified **Fmoc-N-Me-Val-OH** in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an ATR-FTIR spectrometer.
- Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight.


Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **Fmoc-N-Me-Val-OH**.

[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis workflow for **Fmoc-N-Me-Val-OH**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow for **Fmoc-N-Me-Val-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Fmoc-N-Me-Val-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557320#spectroscopic-data-nmr-ir-ms-for-fmoc-n-me-val-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com